molecular formula C11H14N4O2S B1197091 1-methyl-7,8,9,10-tetrahydro-6H-purino[8,7-b][1,3]thiazocine-2,4-dione

1-methyl-7,8,9,10-tetrahydro-6H-purino[8,7-b][1,3]thiazocine-2,4-dione

Cat. No.: B1197091
M. Wt: 266.32 g/mol
InChI Key: IGKRUASVZKVVLL-UHFFFAOYSA-N
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Description

RWJ-140998 is a purine analog that has been identified as an inhibitor of the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme is crucial for bacterial cell wall biosynthesis, making RWJ-140998 a potential candidate for antibacterial drug development .

Preparation Methods

The synthesis of RWJ-140998 involves several steps, starting with the preparation of the purine core structure. The synthetic route typically includes:

Chemical Reactions Analysis

RWJ-140998 undergoes several types of chemical reactions, including:

Scientific Research Applications

RWJ-140998 has several scientific research applications, particularly in the field of antibacterial drug development. Its primary application is as an inhibitor of the MurA enzyme, which is essential for bacterial cell wall biosynthesis. This makes it a potential candidate for the development of new antibacterial agents. Additionally, RWJ-140998 has been used in studies to understand the structure and function of the MurA enzyme and to develop new inhibitors with improved efficacy .

Mechanism of Action

RWJ-140998 exerts its effects by inhibiting the MurA enzyme. The compound binds to the active site of the enzyme, preventing the transfer of enolpyruvate from phosphoenolpyruvate to uridine diphospho-N-acetylglucosamine. This inhibition disrupts the first committed step of bacterial cell wall biosynthesis, leading to the death of the bacterial cell. Molecular modeling studies have shown that RWJ-140998 binds noncovalently to the MurA enzyme, at or near the site where fosfomycin binds .

Comparison with Similar Compounds

RWJ-140998 is similar to other MurA inhibitors such as:

Properties

Molecular Formula

C11H14N4O2S

Molecular Weight

266.32 g/mol

IUPAC Name

1-methyl-7,8,9,10-tetrahydro-6H-purino[8,7-b][1,3]thiazocine-2,4-dione

InChI

InChI=1S/C11H14N4O2S/c1-14-8-7(9(16)13-10(14)17)15-5-3-2-4-6-18-11(15)12-8/h2-6H2,1H3,(H,13,16,17)

InChI Key

IGKRUASVZKVVLL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCCCSC3=N2

Synonyms

RWJ-140998

Origin of Product

United States

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